2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
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Overview
Description
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable pyrazole derivative, followed by cyclization to form the pyrazolo[3,4-b]pyridine ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The nitrogen atoms in the pyrazolo[3,4-b]pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated pyrazolo[3,4-b]pyridine ring.
Scientific Research Applications
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-thiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol imparts unique chemical reactivity and potential biological activity. This makes it distinct from its analogs and valuable for specific research and industrial applications.
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C10H15N3O/c14-10-8-2-1-5-11-9(8)12-13(10)6-7-3-4-7/h7,11-12H,1-6H2 |
InChI Key |
CYDPIBYRHZGMPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(NC1)NN(C2=O)CC3CC3 |
Origin of Product |
United States |
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